molecular formula C31H38N4O6 B2710197 3-[1-{2-[(2-cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide CAS No. 899915-82-3

3-[1-{2-[(2-cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide

Cat. No. B2710197
CAS RN: 899915-82-3
M. Wt: 562.667
InChI Key: CLKUSOSXEQTOKG-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an amide, a quinazolinone, and a cyclohexene ring. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The cyclohexene ring in the compound can exist in different conformations. Generally, a conformation in which substituents are in equatorial positions is more stable than a conformation with substituents in axial positions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The presence of the amide and quinazolinone groups in this compound suggests that it might have strong intermolecular forces, leading to a relatively high melting point and boiling point .

Scientific Research Applications

Synthesis and Biological Potential

  • Research has shown the synthesis of novel quinazoline derivatives with potential antitumor activities. One study synthesized a series of 3-benzyl-substituted-4(3H)-quinazolinones, demonstrating significant broad-spectrum antitumor activity. These compounds exhibited higher potency compared to the control, suggesting promising applications in cancer treatment (Ibrahim A. Al-Suwaidan et al., 2016).

Mechanism of Action Insights

  • Another study focused on the synthesis and evaluation of 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline compounds for their anticancer activities. Some compounds in this series strongly inhibited ERK1/2 phosphorylation, demonstrating the potential mechanism of action against cancer cell lines, including PC3, BGC823, and Bcap37 (Ying Zhang et al., 2013).

Antimicrobial Activities

  • The antimicrobial potential of quinazoline derivatives was also explored. One investigation synthesized new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and evaluated their antimicrobial activities, showing good activity against various bacterial and fungal strains. This highlights the potential for quinazoline derivatives in developing new antimicrobial agents (N. Patel et al., 2011).

Innovative Synthetic Approaches

  • Studies have also focused on innovative synthetic routes to quinazoline derivatives. For instance, a study described the cyclopalladation of enantiopure oxazolines, providing a novel approach to synthesizing complex quinazoline structures with potential for further biological exploration (Relindis Y. Mawo et al., 2009).

Anticancer Agent Development

  • Another notable research effort involved the one-pot three-component synthesis of novel diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate as potential anticancer agents. This study demonstrated that several synthesized compounds showed moderate to high levels of antitumor activities against various cancer cell lines, suggesting the therapeutic potential of these quinazoline derivatives (Yilin Fang et al., 2016).

Future Directions

Future research on this compound could involve studying its synthesis, reactions, and potential applications. It could also involve investigating its physical and chemical properties, safety and hazards, and mechanism of action .

properties

CAS RN

899915-82-3

Molecular Formula

C31H38N4O6

Molecular Weight

562.667

IUPAC Name

3-[1-[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide

InChI

InChI=1S/C31H38N4O6/c1-40-26-13-12-23(20-27(26)41-2)15-18-32-28(36)16-19-34-30(38)24-10-6-7-11-25(24)35(31(34)39)21-29(37)33-17-14-22-8-4-3-5-9-22/h6-8,10-13,20H,3-5,9,14-19,21H2,1-2H3,(H,32,36)(H,33,37)

InChI Key

CLKUSOSXEQTOKG-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCCC4=CCCCC4)OC

solubility

not available

Origin of Product

United States

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